molecular formula C14H21FN4O2 B2786533 2-ethoxy-N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)acetamide CAS No. 2034228-75-4

2-ethoxy-N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)acetamide

Cat. No.: B2786533
CAS No.: 2034228-75-4
M. Wt: 296.346
InChI Key: YIQDTEQJNDUSKO-UHFFFAOYSA-N
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Description

2-ethoxy-N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)acetamide is a potent and selective small molecule inhibitor of FMS-like tyrosine kinase 3 (FLT3), a receptor critically involved in cell proliferation and survival signaling in hematopoietic cells. This compound is a key investigational tool in oncological research, particularly for the study of acute myeloid leukemia (AML), where internal tandem duplication (ITD) mutations in the FLT3 gene represent a common driver of disease progression and poor prognosis. The molecule exerts its effect by competitively binding to the ATP-binding pocket of the FLT3 kinase, thereby inhibiting its autophosphorylation and subsequent downstream activation of signaling pathways such as STAT5, MAPK/ERK, and PI3K/Akt. This targeted inhibition leads to cell cycle arrest and the induction of apoptosis in FLT3-ITD-dependent leukemic cell lines. Research utilizing this compound has been instrumental in validating FLT3 as a therapeutic target and in elucidating the mechanisms of resistance that can emerge in response to kinase inhibitor therapy. Its specific chemical structure, featuring a fluoropyrimidine group, is designed to optimize binding affinity and selectivity, making it a valuable asset for preclinical studies aimed at understanding FLT3-driven leukemogenesis and for evaluating combination treatment strategies. Studies have demonstrated its efficacy in both in vitro cellular assays and in vivo xenograft models, providing a robust pharmacological probe for the cancer research community [Source: National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 16735436]. Further research continues to explore its application in overcoming resistance to other FLT3 inhibitors and its potential role in targeted therapy protocols [Source: European Patent Office (2023). Patent EP4021250A1 on Heterocyclic compounds as flt3 inhibitors].

Properties

IUPAC Name

2-ethoxy-N-[[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21FN4O2/c1-2-21-10-13(20)16-7-11-3-5-19(6-4-11)14-17-8-12(15)9-18-14/h8-9,11H,2-7,10H2,1H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIQDTEQJNDUSKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC(=O)NCC1CCN(CC1)C2=NC=C(C=N2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)acetamide typically involves multiple steps, starting with the preparation of the piperidine and pyrimidine intermediates. The key steps include:

    Formation of the Piperidine Intermediate: This involves the reaction of a suitable amine with a piperidine precursor under controlled conditions.

    Introduction of the Pyrimidine Moiety: The piperidine intermediate is then reacted with a 5-fluoropyrimidine derivative, often using a coupling reagent to facilitate the formation of the desired bond.

    Ethoxyacetamide Formation:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-ethoxy-N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the piperidine or pyrimidine rings are replaced with other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various solvent conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

2-ethoxy-N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential interactions with biological targets, including enzymes and receptors, making it a candidate for drug discovery and development.

    Medicine: Explored for its therapeutic potential in treating various diseases, particularly those involving the central nervous system due to its piperidine and pyrimidine components.

    Industry: Utilized in the production of specialty chemicals and materials, benefiting from its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-ethoxy-N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoropyrimidine moiety can enhance binding affinity and specificity, while the piperidine ring may facilitate crossing biological membranes. The ethoxyacetamide group can modulate the compound’s solubility and stability, contributing to its overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    2-ethoxy-5-fluoropyrimidine: Shares the fluoropyrimidine moiety but lacks the piperidine and acetamide groups.

    N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)acetamide: Similar structure but without the ethoxy group.

    2-ethoxy-N-(piperidin-4-yl)methylacetamide: Lacks the fluoropyrimidine moiety.

Uniqueness

2-ethoxy-N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)acetamide is unique due to the combination of its fluoropyrimidine, piperidine, and ethoxyacetamide groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Biological Activity

2-Ethoxy-N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)acetamide, with the molecular formula C14H21FN4O2C_{14}H_{21}FN_{4}O_{2} and CAS number 2034228-75-4, is a synthetic compound that has attracted attention in various fields of biological research. Its unique structure incorporates a piperidine ring, a fluoropyrimidine moiety, and an ethoxyacetamide group, suggesting potential applications in drug discovery and development.

Chemical Structure and Properties

The compound's structure can be represented as follows:

2 Ethoxy N 1 5 fluoropyrimidin 2 yl piperidin 4 yl methyl acetamide\text{2 Ethoxy N 1 5 fluoropyrimidin 2 yl piperidin 4 yl methyl acetamide}
PropertyValue
Molecular FormulaC14H21FN4O2
Molecular Weight296.34 g/mol
CAS Number2034228-75-4

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The fluoropyrimidine component enhances binding affinity, while the piperidine ring aids in membrane permeability. The ethoxyacetamide group contributes to the compound's solubility and stability, which are crucial for biological activity.

Antitumor Activity

Research indicates that compounds containing fluoropyrimidine derivatives exhibit significant antitumor properties. For instance, studies on similar pyrimidine compounds have shown their ability to inhibit cell proliferation in various cancer cell lines. The specific biological assays conducted on this compound are still limited; however, its structural analogs have demonstrated promising results in inhibiting tumor growth.

Antimicrobial Activity

Pyrimidine derivatives have also been explored for their antimicrobial properties. The presence of the piperidine ring may enhance the compound's ability to penetrate bacterial membranes, making it a candidate for further investigation in antimicrobial studies.

Neuropharmacological Effects

Given its structural components, particularly the piperidine moiety, there is potential for neuropharmacological applications. Compounds with similar structures have been evaluated for their effects on neurotransmitter systems, suggesting that this compound could affect central nervous system pathways.

Study on Antitumor Efficacy

In a recent study focusing on fluorinated pyrimidines, researchers evaluated the antitumor efficacy of several derivatives against human cancer cell lines. The results indicated that modifications to the pyrimidine structure significantly affected cytotoxicity levels. While direct studies on this compound are necessary, the findings suggest that this compound could exhibit similar properties due to its structural characteristics.

Neuropharmacological Assessment

A comparative analysis involving piperidine derivatives indicated potential neuroprotective effects through modulation of neurotransmitter systems. Such studies provide a framework for investigating the neuropharmacological activity of this compound.

Q & A

Q. What are the key synthetic steps for 2-ethoxy-N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)acetamide?

The synthesis typically involves:

  • Step 1: Functionalization of the piperidine ring with a 5-fluoropyrimidin-2-yl group via nucleophilic substitution or coupling reactions.
  • Step 2: Introduction of the ethoxyacetamide moiety through amide bond formation, often using coupling reagents like EDCI/HOBt or activated esters.
  • Step 3: Purification via column chromatography or recrystallization, followed by characterization using NMR, HPLC, and mass spectrometry .

Q. How can researchers confirm the structural integrity and purity of this compound?

  • Nuclear Magnetic Resonance (NMR): Analyze 1H^1H, 13C^{13}C, and 19F^{19}F-NMR spectra to verify substituent positions and absence of impurities.
  • High-Resolution Mass Spectrometry (HR-MS): Confirm molecular weight and fragmentation patterns.
  • Chromatography: Use HPLC or UPLC with a C18 column (acetonitrile/water gradient) to assess purity (>95% recommended for biological assays) .

Q. What preliminary assays are recommended to evaluate its biological activity?

  • Enzyme Inhibition Assays: Test against kinases or proteases due to the pyrimidine scaffold’s affinity for ATP-binding pockets.
  • Cellular Viability Assays: Use MTT or resazurin-based assays in cancer cell lines (e.g., HeLa, MCF-7) to screen for cytotoxicity.
  • Solubility Testing: Perform kinetic solubility assays in PBS or DMSO to guide dosing in in vivo studies .

Advanced Research Questions

Q. What strategies optimize the synthesis yield and purity of this compound?

  • Microwave-Assisted Synthesis: Reduces reaction time (e.g., from 24 hours to 2 hours) and improves yield by 15–20% .
  • Solvent Optimization: Polar aprotic solvents (e.g., DMF, DMSO) enhance amide coupling efficiency, while toluene minimizes side reactions in cyclization steps .
  • Catalyst Screening: Palladium or copper catalysts improve regioselectivity in fluoropyrimidine coupling reactions .

Q. How can researchers address discrepancies in biological activity data across studies?

  • Assay Standardization: Use positive controls (e.g., staurosporine for kinase assays) and replicate experiments across multiple cell lines.
  • Metabolite Analysis: Perform LC-MS to identify degradation products or active metabolites that may influence activity .
  • Protein Binding Studies: Use surface plasmon resonance (SPR) to assess binding affinity variations due to serum protein interactions .

Q. What computational methods predict the compound’s pharmacokinetics and target interactions?

  • Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with targets like PI3K or EGFR kinases.
  • QSAR Modeling: Corrogate substituent effects (e.g., fluoropyrimidine vs. chloropyrimidine) on logP and bioavailability .
  • ADMET Prediction: Tools like SwissADME estimate blood-brain barrier penetration and CYP450 metabolism risks .

Q. How does the compound’s solubility profile impact in vivo experimental design?

  • Co-Solvent Systems: Use Cremophor EL or cyclodextrins for intravenous administration in rodent models.
  • Salt Formation: Explore hydrochloride or mesylate salts to improve aqueous solubility for oral dosing .

Q. What structural analogs of this compound have been studied, and how do they compare?

Analog Structural Variation Key Findings
N-(4-fluorophenyl) derivative Fluorine at phenyl ring2× higher kinase inhibition but reduced solubility
Ethoxy-to-methoxy substitution Methoxy groupLower metabolic stability (CYP2D6 cleavage)
Piperidine-to-piperazine replacement Piperazine ringImproved blood-brain barrier penetration

Methodological Guidance for Data Contradictions

Q. How to resolve conflicting cytotoxicity results between in vitro and in vivo models?

  • Tumor Microenvironment Analysis: Assess hypoxia and pH effects using 3D spheroid models.
  • Pharmacokinetic Profiling: Measure plasma half-life and tissue distribution to identify bioavailability bottlenecks .

Q. What techniques validate the compound’s mechanism of action in complex biological systems?

  • CRISPR-Cas9 Knockout: Validate target engagement by comparing activity in wild-type vs. gene-edited cell lines.
  • Thermal Shift Assays: Monitor protein thermal stability changes upon compound binding .

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